molecular formula C14H17N3O5S B2554535 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448131-39-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2554535
CAS No.: 1448131-39-2
M. Wt: 339.37
InChI Key: PWTKZKPYFXBLGY-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked to a hydroxypropyl chain and a substituted imidazole ring. For instance, the benzo[d][1,3]dioxol group is commonly incorporated via condensation or coupling reactions, as seen in the synthesis of benzimidazole derivatives (e.g., compounds 4a-f in ) using sodium metabisulfite and aldehydes in dry DMF .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-14(18,10-3-4-11-12(5-10)22-9-21-11)7-16-23(19,20)13-6-17(2)8-15-13/h3-6,8,16,18H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTKZKPYFXBLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety, an imidazole ring, and a sulfonamide group. This unique configuration contributes to its biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C16H18N2O5S
Molecular Weight 350.39 g/mol
Solubility Soluble in DMSO; poorly soluble in water

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antibacterial effects against various pathogens. In particular, sulfonamide derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One study reported that compounds with imidazole rings demonstrated cytotoxicity against multiple cancer cell lines. The mechanism involved the induction of apoptosis through the upregulation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic factors like Bcl-2 .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the compound's cytotoxic effects on various cancer cell lines (e.g., HepG2 liver cancer cells). The results indicated an IC50 value ranging from 10 to 20 μM, suggesting moderate potency compared to established chemotherapeutics .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar sulfonamide derivatives have shown promise in reducing pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various experimental models . This suggests potential applications in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological activities include:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors involved in cellular signaling pathways.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Activity IC50 (μM)
This compoundModerate anticancer activity10 - 20
N-(2-(benzo[d][1,3]dioxol-5-yl)-sulfonamide)Antimicrobial activity15 - 25
Benzothiazine derivativesAnti-inflammatory and analgesic5 - 15

Comparison with Similar Compounds

Functional Group Impact

  • Sulfonamide vs.
  • Fluoro Substituents : Analogs like 4d () include fluoro groups to modulate electronic effects and bioavailability, a strategy absent in the target compound.

Physicochemical Properties

  • Solubility : The hydroxypropyl and sulfonamide groups likely improve aqueous solubility relative to lipophilic benzimidazoles (e.g., 4d-f, ).
  • Thermal Stability : Melting points for analogs range widely (e.g., 180–250°C for benzimidazoles in ), but the target compound’s stability may differ due to its sulfonamide moiety.

Research Findings and Implications

For example:

  • Benzimidazoles () : Often exhibit antimicrobial or anticancer activity, though substituents like bromo or nitro (4e, 4f) may influence toxicity .
  • Imidazole-sulfonamides: Known for targeting enzymes (e.g., carbonic anhydrase), the sulfonamide group could confer similar inhibitory properties.

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